(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its rigid framework and the presence of two hydroxyl groups at the 8 and 11 positions. The stereochemistry of the compound is defined by the (8R,11S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the pentacyclic core. Subsequent steps involve functional group transformations to introduce the hydroxyl groups at the desired positions. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The rigid pentacyclic structure may also influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include modulation of enzyme activity and disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Adamantane: Another polycyclic compound with a similar rigid structure but different functional groups.
Cubane: A highly symmetrical polycyclic compound with unique reactivity.
Norbornane: A bicyclic compound with structural similarities but fewer rings.
Uniqueness
(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}0^{5,9}]undecane-8,11-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical and biological properties
Biological Activity
(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol , commonly referred to as pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione (CAS No. 2958-72-7), is a complex polycyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.
- Molecular Formula : C11H10O2
- Molecular Weight : 174.20 g/mol
- Melting Point : 240-242 °C
- Boiling Point : Estimated at 265.17 °C
- Density : Approximately 1.0844 g/cm³
These properties suggest that the compound is a solid at room temperature and has moderate stability under standard conditions.
Neuroprotective Effects
Studies have indicated that pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives exhibit neuroprotective properties, particularly in models of Parkinson's disease. For instance, research published in Bioorganic & Medicinal Chemistry evaluated several derivatives for their ability to inhibit dopamine uptake in murine striatal synaptosomes. The compound NGP1-01 demonstrated significant inhibition of dopamine uptake with an IC50 of 57 µM, comparable to amantadine, a drug commonly used in Parkinson's therapy (IC50 = 82 µM) .
Dopamine Transporter Inhibition
The mechanism behind the neuroprotective effects appears to be linked to the blockade of dopamine transporters (DAT). The structure-activity relationship analysis indicates that geometric and steric factors are crucial in determining the biological activity of these compounds rather than electronic effects . This suggests that modifications to the pentacyclic structure could enhance its efficacy as a therapeutic agent.
Monoamine Oxidase Inhibition
While the inhibition of monoamine oxidase B (MAO-B) was assessed, it was found to be relatively weak, with less than 50% inhibition at concentrations up to 300 µM for various derivatives . This indicates that while MAO-B inhibition may contribute to some extent to the biological profile of these compounds, it is not the primary mechanism of action.
Study on Synthesis and Evaluation
A significant study focused on the synthesis and biological evaluation of pentacyclic compounds highlighted their potential as neuroprotective agents against MPTP-induced parkinsonism. The research emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into their therapeutic potentials .
Microwave-Assisted Synthesis
Another innovative approach involved microwave-assisted synthesis using sulphated zirconia and hydrotalcite as catalysts. This method improved yields and reduced reaction times for functionalizing pentacyclic compounds, showcasing advancements in synthetic methodologies that could facilitate further research into their biological applications .
Data Table: Biological Activity Overview
Compound Name | IC50 (µM) | Target | Effect |
---|---|---|---|
NGP1-01 | 57 | DAT | Inhibition of dopamine uptake |
Amantadine | 82 | DAT | Parkinson's therapy |
Various Derivatives | <300 | MAO-B | Weak inhibition |
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(8R,11S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol |
InChI |
InChI=1S/C11H14O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-13H,1H2/t2?,3?,4?,5?,6?,7?,8?,9?,10-,11+ |
InChI Key |
RQPANVDSQXLBNR-HPCFVRHNSA-N |
Isomeric SMILES |
C1C2C3[C@H](C4C2C5C1C3[C@@H](C45)O)O |
Canonical SMILES |
C1C2C3C4C1C5C2C(C3C4C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.